N-(5-chloro-2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features chlorinated and methoxylated phenyl groups, as well as a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazine compounds with different functional groups.
Scientific Research Applications
N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)BENZENESULFONAMIDE
- 2-AMINO-5-(4-METHOXYPHENYL)-4-PHENYL-1,3-THIAZOLE
Uniqueness
N2-(5-CHLORO-2-METHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural elements. The presence of both chlorinated and methoxylated phenyl groups, along with the piperazine moiety, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26ClN7O2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7O2/c1-31-18-8-7-15(23)13-16(18)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)17-5-3-4-6-19(17)32-2/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
DTJNKZYGYPBTAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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